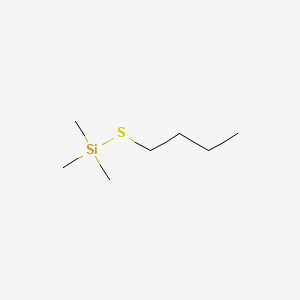
Silane, (butylthio)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (butylthio)trimethyl-, also known as (butylthio)trimethylsilane, is an organosilicon compound with the molecular formula C7H18SSi. This compound is characterized by the presence of a silicon atom bonded to three methyl groups and one butylthio group. It is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (butylthio)trimethyl- typically involves the reaction of trimethylchlorosilane with butanethiol in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3SiCl+C4H9SH→(CH3)3SiSC4H9+HCl
This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of trimethylchlorosilane.
Industrial Production Methods
In industrial settings, the production of Silane, (butylthio)trimethyl- can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (butylthio)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, (butylthio)trimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism by which Silane, (butylthio)trimethyl- exerts its effects is primarily through the formation of strong silicon-carbon bonds. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it a useful reagent in various chemical transformations. The butylthio group can participate in nucleophilic substitution reactions, further expanding its utility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: Similar in structure but lacks the butylthio group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups.
Uniqueness
Silane, (butylthio)trimethyl- is unique due to the presence of the butylthio group, which imparts different reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where the butylthio group can act as a leaving group or participate in further chemical transformations.
Propiedades
Número CAS |
3553-78-4 |
|---|---|
Fórmula molecular |
C7H18SSi |
Peso molecular |
162.37 g/mol |
Nombre IUPAC |
butylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H18SSi/c1-5-6-7-8-9(2,3)4/h5-7H2,1-4H3 |
Clave InChI |
GTZSIXUFBXARQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCS[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]guanidine](/img/structure/B14161284.png)

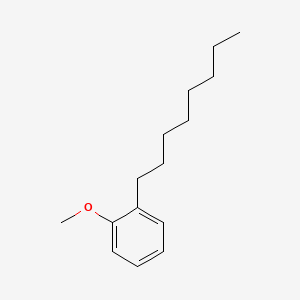
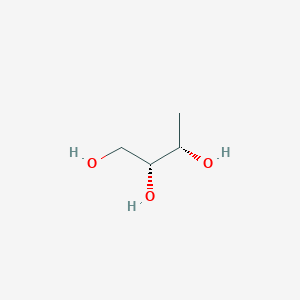
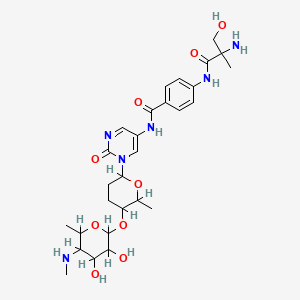
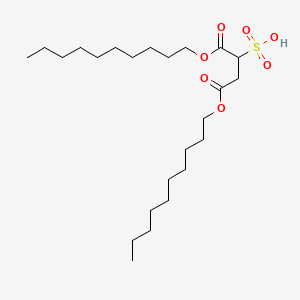
![3-[(3Z)-3-amino-3-hydroxyimino-propyl]sulfanyl-N'-hydroxy-propanamidine](/img/structure/B14161308.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161314.png)


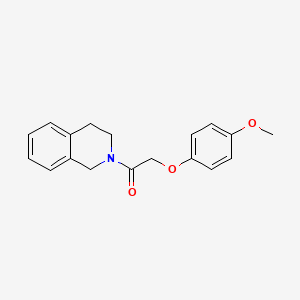
![N'-[(E)-(4-bromothiophen-2-yl)methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14161342.png)
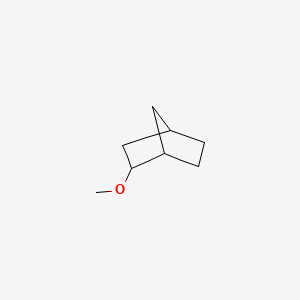
![9H-Carbazole, 9-[3-(3,5-dimethyl-1-piperazinyl)propyl]-, (3R-trans)-](/img/structure/B14161362.png)
